Cas no 1806408-71-8 (Ethyl 3-formyl-5-(2-oxopropyl)benzoate)
Ethyl 3-formyl-5-(2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-formyl-5-(2-oxopropyl)benzoate
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- Inchi: 1S/C13H14O4/c1-3-17-13(16)12-6-10(4-9(2)15)5-11(7-12)8-14/h5-8H,3-4H2,1-2H3
- InChI Key: GIABTYFEMFFGBV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C=O)=CC(=C1)CC(C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 298
- XLogP3: 1.2
- Topological Polar Surface Area: 60.4
Ethyl 3-formyl-5-(2-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003337-1g |
Ethyl 3-formyl-5-(2-oxopropyl)benzoate |
1806408-71-8 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 3-formyl-5-(2-oxopropyl)benzoate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Ethyl 3-formyl-5-(2-oxopropyl)benzoate
Ethyl 3-formyl-5-(2-oxopropyl)benzoate: A Comprehensive Overview
Ethyl 3-formyl-5-(2-oxopropyl)benzoate, identified by the CAS No. 1806408-71-8, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzoate ester group with a formyl and a ketone functional group. The presence of these functional groups imparts the compound with diverse chemical reactivity and biological activity.
The molecular structure of Ethyl 3-formyl-5-(2-oxopropyl)benzoate consists of a benzene ring substituted at positions 3 and 5. At position 3, there is a formyl group (-CHO), while at position 5, there is an ethoxy group (-OCH2CH3) attached to a ketone moiety (C=O). This arrangement makes the compound highly reactive towards nucleophilic attack and electrophilic substitution reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
One of the most intriguing aspects of Ethyl 3-formyl-5-(2-oxopropyl)benzoate is its ability to participate in various condensation reactions. For instance, the formyl group can undergo aldol condensation with aldehydes or ketones, leading to the formation of complex aromatic compounds. Similarly, the ketone group can engage in Michael addition reactions, which are widely used in organic synthesis to construct carbon-carbon bonds. These reactivities make it an invaluable building block in organic chemistry.
Recent advancements in green chemistry have also brought attention to the synthesis and application of Ethyl 3-formyl-5-(2-oxopropyl)benzoate. Researchers have explored eco-friendly methods for its production, such as using microwave-assisted synthesis or enzymatic catalysis. These methods not only enhance the efficiency of the synthesis process but also reduce environmental impact, aligning with sustainable development goals.
In terms of biological activity, studies have shown that Ethyl 3-formyl-5-(2-oxopropyl)benzoate exhibits moderate anti-inflammatory properties. This is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Additionally, preliminary tests indicate that it may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.
The compound's stability under various conditions has also been a topic of recent research. Studies have demonstrated that Ethyl 3-formyl-5-(2-oxopropyl)benzoate is relatively stable under neutral and mildly acidic conditions but undergoes hydrolysis under strongly basic conditions. This information is crucial for its storage and application in industrial settings.
In conclusion, Ethyl 3-formyl-5-(2-oxopropylethoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxypropoxyprope (CAS No. 1806408-71-) stands out as a multifaceted compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, underscore its importance in contemporary chemical research.
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